molecular formula C13H10BrN3O B2613247 6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine CAS No. 860789-82-8

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

Cat. No. B2613247
M. Wt: 304.147
InChI Key: DOTNPORCTHAWSP-UHFFFAOYSA-N
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Description

“6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the utility of imidazo[1,2-a]pyrimidine derivatives, including those with methoxyphenyl groups, as potent anticancer agents. The Groebke–Blackburn–Bienayme reaction facilitated the synthesis of these compounds, which exhibited cytotoxic activities against human cancer cell lines such as MCF-7, T-47D, and MDA-MB-231. These activities were comparable, if not superior, to the standard drug etoposide. Specifically, hydroxy- and methoxy-phenyl derivatives showed potent efficacy, attributed to apoptosis induction in cancer cells (Mahdavi et al., 2017).

Fluorescent Sensing

Another application of imidazo[1,2-a]pyrimidine derivatives is in fluorescent sensing. Copper oxide nanoparticle-catalyzed synthesis of these compounds has been explored, revealing that certain derivatives can act as selective fluorescent sensors for zinc ions. This is particularly significant for environmental monitoring, as one compound demonstrated a detection limit much lower than the WHO's maximum allowable concentration of zinc in drinking water (Rawat & Rawat, 2018).

Chemical Detoxification

Imidazo[1,2-a]pyrimidine derivatives have also been synthesized for applications in chemical detoxification. A study focusing on the detoxification of mercury chloride (HgCl2) found that selenoester derivatives of imidazo[1,2-a]pyrimidine could react with HgCl2, potentially offering a method for treating HgCl2-induced toxicity. This research highlights the compound's role in environmental protection and heavy metal detoxification (Sharma et al., 2018).

Optical Properties and Material Science

The optical properties of imidazo[1,2-a]pyrimidines have been examined, with studies indicating the impact of electron-donating and electron-withdrawing substitutions on the fluorescence intensities of these compounds. This research underlines the potential of imidazo[1,2-a]pyrimidine derivatives in developing new materials for optical applications, including light-emitting devices and sensors (Rawat & Rawat, 2018).

Solid-phase Synthesis

The compound's utility extends to methodological advancements in synthetic chemistry. For example, solid-phase synthesis techniques for imidazo[1,2-a]pyrimidines have been developed, showcasing the versatility and efficiency of synthesizing these derivatives for further pharmacological and material science applications (Kazzouli et al., 2003).

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research include the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates provide new initiatives to the chemists .

properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O/c1-18-11-4-2-9(3-5-11)12-8-17-7-10(14)6-15-13(17)16-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTNPORCTHAWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine

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